molecular formula C7H11N3O2 B13077694 2-Methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid

2-Methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid

Cat. No.: B13077694
M. Wt: 169.18 g/mol
InChI Key: SSPTXRJJORWGFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid (CAS 1859599-57-7) is a chemical compound of significant interest in medicinal chemistry research, particularly for its potential anti-inflammatory properties. The core structure of this molecule incorporates a 1,2,4-triazole ring, a well-established pharmacophore present in a wide range of clinically used drugs, including those with antifungal, antiviral, and anticancer activities . The propanoic acid moiety is a key feature shared with several non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen, suggesting potential relevance in the development of new anti-inflammatory agents . Recent scientific investigations into 1,2,4-triazole derivatives containing a propanoic acid scaffold have demonstrated promising biological activity. Specifically, such compounds have been shown to exhibit low toxicity and significantly reduce the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), in stimulated human peripheral blood mononuclear cell (PBMC) cultures . This mechanism is a critical target in the pathophysiology of chronic inflammatory diseases. The structural hybrid of the 1,2,4-triazole ring and the propanoic acid side chain in this compound makes it a valuable building block for further chemical derivatization and a candidate for pharmacological profiling in various anti-inflammatory and other biological assay models . This product is provided for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-methyl-2-(4-methyl-1,2,4-triazol-3-yl)propanoic acid

InChI

InChI=1S/C7H11N3O2/c1-7(2,6(11)12)5-9-8-4-10(5)3/h4H,1-3H3,(H,11,12)

InChI Key

SSPTXRJJORWGFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=CN1C)C(=O)O

Origin of Product

United States

Preparation Methods

Multi-step Synthesis via Hydrazide Intermediates

A common synthetic route begins with esterification of a suitable carboxylic acid precursor, followed by hydrazinolysis to form hydrazide intermediates. These hydrazides are then cyclized with reagents such as methyl isothiocyanate under basic conditions to form the 1,2,4-triazole ring.

  • Step 1: Fischer esterification of a precursor acid with methanol under reflux to yield methyl ester.
  • Step 2: Reaction of the methyl ester with hydrazine hydrate to yield the corresponding hydrazide.
  • Step 3: Cyclization of the hydrazide with methyl isothiocyanate in alkaline methanol at elevated temperature (ca. 225 °C) to form the 4-methyl-1,2,4-triazole-3-thiol intermediate.
  • Step 4: Subsequent functionalization with alkyl halides or acyl chlorides introduces the 2-methyl-2-propanoic acid moiety or its derivatives.

This methodology is supported by bio-oriented synthesis literature where similar triazole derivatives were prepared with high yields and purity using these steps.

Alkylation of Triazole Thiol with Haloalkanoic Acids or Derivatives

The thiol group on the triazole intermediate can be alkylated using haloalkanoic acid derivatives such as 2-bromo-2-methylpropanoic acid or its esters in the presence of a base and polar aprotic solvents like dimethylformamide (DMF).

  • The reaction is typically carried out by stirring the triazole-thiol intermediate with the alkyl halide in DMF.
  • Lithium hydride or similar bases catalyze the nucleophilic substitution.
  • The reaction proceeds at ambient or slightly elevated temperatures (~25–50 °C) for 12–24 hours.
  • The product precipitates upon completion and is isolated by filtration and washing.

This approach is analogous to the synthesis of related triazole-propanamide derivatives described in the literature, demonstrating efficient formation of the C–S bond linking the triazole and the propanoic acid moiety.

One-Pot and Amorphous Form Preparation

Some advanced processes involve one-pot synthesis routes where multiple steps (e.g., formation of triazole ring and subsequent functionalization) are combined in a single reaction vessel to enhance yield and purity.

  • These processes use bases such as 4-dimethylaminopyridine (DMAP) and polar aprotic solvents.
  • The reaction conditions are optimized to reduce reaction time and improve amorphous product formation, which is beneficial for pharmaceutical applications.
  • Suitable solvents include chloroform, ketones, esters, ethers, and alcohols, with anti-solvents like hydrocarbons used for precipitation.

Summary Table of Preparation Methods

Step Method Description Reagents/Conditions Solvents Notes/Outcome
1 Fischer esterification Carboxylic acid + MeOH, reflux 3–4 h Methanol (absolute) Yields methyl ester precursor
2 Hydrazinolysis Hydrazine hydrate, reflux 3–4 h Methanol Forms hydrazide intermediate
3 Cyclization Methyl isothiocyanate, NaOH, 225 °C, 3–6 h Methanol, alkaline Forms 4-methyl-1,2,4-triazole-3-thiol
4 Alkylation Haloalkanoic acid derivative + base (LiH) DMF Attaches 2-methylpropanoic acid moiety
5 One-pot synthesis Base (DMAP), polar aprotic solvent Chloroform, ketone, ester solvents Improved yield and purity; amorphous form

Research Findings and Optimization

  • The use of lithium hydride as a catalyst in DMF has been shown to facilitate efficient nucleophilic substitution in alkylation steps with good yields and reaction control.
  • Microwave-assisted synthesis methods have been explored for related triazole derivatives, offering reduced reaction times and improved yields, though specific application to 2-methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid requires further validation.
  • Optimization of solvent systems and temperature control is critical, with polar aprotic solvents like DMF and acetonitrile providing superior reaction environments for alkylation and cyclization steps.
  • Acidification steps post-cyclization help precipitate the product for easy isolation and purification.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole, including those related to 2-methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid, exhibit significant antimicrobial properties. For instance, studies have shown that triazole compounds possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties
Triazole derivatives have also been investigated for their anticancer effects. They can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have highlighted the effectiveness of triazole-based compounds in targeting aromatase enzymes, which are crucial in estrogen biosynthesis and are often overexpressed in breast cancer .

Analgesic Effects
The analgesic activity of triazole derivatives has been documented in various studies. Compounds similar to 2-methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid have shown promising results in reducing pain sensitivity in animal models, suggesting their potential as analgesics .

Agricultural Applications

Agrochemicals
The unique properties of triazole compounds extend to agriculture as well. They are utilized as fungicides and herbicides due to their ability to inhibit fungal growth and protect crops from various diseases. The incorporation of triazole moieties in agrochemical formulations enhances their efficacy against resistant strains of pathogens .

Material Sciences

Nonlinear Optical Properties
Recent studies have explored the nonlinear optical properties of triazole derivatives. These materials are being considered for applications in optoelectronics due to their ability to manipulate light at different wavelengths. The investigation into the density functional theory (DFT) of these compounds has provided insights into their potential use in photonic devices .

Case Studies

Study Findings Significance
Khram et al., 2023Developed novel triazole derivatives with enhanced biological activityPotential for drug discovery and development
Maghraby et al., 2023Investigated triazole hybrids as antiproliferative agentsImplications for cancer treatment
Research on analgesic activityDemonstrated significant pain relief compared to standard analgesicsSupports further exploration of triazoles in pain management

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Key Structural Features Molecular Weight (g/mol) Key Properties/Applications References
LY518674 4-Methyl-1,2,4-triazole core; branched 2-methylpropanoic acid 305.3 PPARα agonist; modulates lipid metabolism and serum apolipoprotein A-1
2-(4-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)-propanoic acid (6d) Thioether linkage between triazole and phenyl group; propanoic acid 264.1 (HRMS) Synthesized in 81% yield; IR data indicates strong O–H (3420 cm⁻¹) and C=O (1721 cm⁻¹) stretches. Potential antiproliferative activity inferred from related triazolylpropanoates
N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide Thio-linked bromophenyl and phenylamide groups Not reported Studied for nonlinear optical properties via DFT; enhanced polarizability due to electron-withdrawing substituents
2-Amino-3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid dihydrochloride Amino-substituted propanoic acid; dihydrochloride salt 243.1 Versatile scaffold for medicinal chemistry; improved solubility due to hydrochloride salt
2-((5-(1-Benzyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid Thio-linked benzylpyridinone-triazole hybrid Not reported Intermediate with potential bioactivity; CAS 282523-27-7

Pharmacological and Functional Insights

LY518674: Demonstrates high selectivity for PPARα over PPARγ, reducing triglycerides and increasing HDL cholesterol in preclinical models. Its efficacy in lipid modulation surpasses older fibrate-class drugs due to optimized triazole-propanoic acid interactions with the receptor’s ligand-binding domain .

Compound 6d: The thioether group may enhance membrane permeability, but antiproliferative activity remains unconfirmed.

Bromophenyl-triazole derivative: DFT studies reveal strong nonlinear optical responses (e.g., hyperpolarizability), positioning it for materials science applications rather than therapeutic use .

Amino-triazole dihydrochloride: The amino group and hydrochloride salt improve aqueous solubility, making it a preferred scaffold for drug discovery. However, its PPARα activity is unexplored .

Key Takeaways

  • Structural Determinants of Activity: The 4-methyl-1,2,4-triazole core is critical for PPARα binding in LY518674. Modifications like thioether linkages (Compound 6d) or aromatic extensions (benzylpyridinone hybrid) divert functionality toward non-metabolic applications.
  • Therapeutic vs. Non-Therapeutic Uses: While LY518674 is a validated lipid modulator, analogs with thio or amino groups are explored as chemical intermediates or optical materials.
  • Salt Forms and Solubility: Hydrochloride salts (e.g., 2-amino-triazole derivative) enhance bioavailability, a consideration for future drug design .

Biological Activity

2-Methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid is a derivative of the 1,2,4-triazole family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of 2-Methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid is C6H10N4O2C_6H_{10}N_4O_2. The structure features a triazole ring which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a study evaluating various triazole derivatives, it was found that compounds similar to 2-Methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid demonstrated varying degrees of effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3aStaphylococcus aureus32 µg/mL
3bEscherichia coli16 µg/mL
3cPseudomonas aeruginosa64 µg/mL

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have been investigated through cytokine release assays. In peripheral blood mononuclear cell (PBMC) cultures stimulated with lipopolysaccharides (LPS), compounds similar to 2-Methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, one study reported a reduction in TNF-α levels by up to 60% at certain concentrations .

Table 2: Cytokine Inhibition by Triazole Derivatives

CompoundCytokine Inhibition (%)Concentration (µg/mL)
3a5850
3b44100
3c6050

Anticancer Activity

The anticancer potential of triazole derivatives has been explored in various cancer cell lines. Compounds structurally related to 2-Methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid were tested against HepG2 liver cancer cells. The results indicated that these compounds could inhibit cell proliferation effectively, with IC50 values indicating significant cytotoxicity at low concentrations .

Table 3: Anticancer Activity in HepG2 Cells

CompoundIC50 (µg/mL)
6d13.004
6b15.500
Control>100

Case Studies

A study focused on synthesizing new derivatives containing propanoic acid moieties demonstrated that certain modifications led to enhanced biological activity. The presence of branched chains and specific substituents on the triazole ring were found to increase both antimicrobial and anticancer activities .

In another case, a series of N-substituted triazoles were evaluated for their potential as therapeutic agents targeting various diseases. The findings highlighted their multifaceted biological activities and suggested further exploration into their mechanisms of action .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.